molecular formula C9H8BrNOS B021736 2-Bromomethyl-6-methoxybenzothiazole CAS No. 110704-18-2

2-Bromomethyl-6-methoxybenzothiazole

Cat. No. B021736
M. Wt: 258.14 g/mol
InChI Key: JMKZMQFJJMIETE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 2-Bromomethyl-6-methoxybenzothiazole, often involves cyclization reactions and halogenation steps. A common method for synthesizing benzothiazole derivatives involves the reaction of aminothiazoles with appropriate brominated compounds. For example, a study detailed the reaction of 2-aminothiazole with ethyl bromopyruvate, which could be relevant to the synthesis of related benzothiazole compounds (Canestrari et al., 1999).

Safety And Hazards

This compound has several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

Future Directions

2-Bromomethyl-6-methoxybenzothiazole continues to be a subject of interest in scientific research due to its diverse applications, particularly as a building block for the synthesis of potential drug candidates and organic materials .

properties

IUPAC Name

2-(bromomethyl)-6-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNOS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKZMQFJJMIETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443813
Record name 2-Bromomethyl-6-methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromomethyl-6-methoxybenzothiazole

CAS RN

110704-18-2
Record name 2-Bromomethyl-6-methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7.75 g (50 mmol) of 2-amino-5-methoxy-thiophenol are dissolved in 150 ml methylene chloride and 14.1 g (70 mmol) of bromoacetylbromide are added whilst cooling with ice. Then the mixture is heated for 1 hour to reflux temperature. After cooling solid potassium carbonate is added until foaming ceases, the mixture is filtered and the filtrate is evaporated down. The evaporation residue is purified by column chromatography on neutral aluminium oxide (eluant: petroleum ether/ethyl acetate=3:1). Yield: 6.8 g (52.7 of theory), Melting point: 90-91° C.
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

17.4 mg of dibenzoyl peroxide were added to a solution of 0.8 ml of 2-methyl-6-methoxybenzothiazole and 1.05 g of N-bromosuccinimide in 20 ml of carbon tetrachloride at room temperature and the resulting mixture was stirred under reflux for 5 hours. At the end of this time, the mixture was allowed to cool to room temperature and then extracted with methylene chloride. The resulting extract was washed consecutively with a saturated aqueous sodium sulfite solution, water and an aqueous sodium chloride solution and then dried over sodium sulfate. The solvent was then removed by evaporation under reduced pressure and the resulting residue was purified by column chromatography through silica gel using an 8:1 by volume mixture of hexane and ethyl acetate, to give 649.3 mg (yield 47%) of the title compound as a solid having a melting point of 78° to 81° C.
Quantity
17.4 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromomethyl-6-methoxybenzothiazole
Reactant of Route 2
2-Bromomethyl-6-methoxybenzothiazole
Reactant of Route 3
Reactant of Route 3
2-Bromomethyl-6-methoxybenzothiazole
Reactant of Route 4
2-Bromomethyl-6-methoxybenzothiazole

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